3-Fluoro-4-hydroxybenzaldehyde

Description

The exact mass of the compound 3-Fluoro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

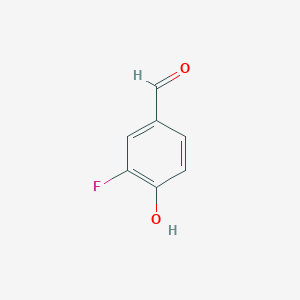

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343080 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-05-0 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 3-Fluoro-4-hydroxybenzaldehyde scaffold stands as a particularly valuable building block, offering a unique combination of reactive functional groups and the subtle yet profound influence of a fluorine substituent. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this versatile intermediate.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its effective utilization in synthesis and application. 3-Fluoro-4-hydroxybenzaldehyde is a beige to pale brown crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are summarized below.

Physicochemical Properties

The introduction of a fluorine atom ortho to the hydroxyl group and meta to the aldehyde significantly influences the molecule's electronic distribution, acidity, and intermolecular interactions, which is reflected in its physical properties.

| Property | Value | Source |

| CAS Number | 405-05-0 | [3][4] |

| Molecular Formula | C₇H₅FO₂ | [3][5] |

| Molecular Weight | 140.11 g/mol | [3][5] |

| IUPAC Name | 3-fluoro-4-hydroxybenzaldehyde | [3] |

| Melting Point | 120-127 °C | [1][2][5] |

| Appearance | White to cream to pale brown solid/powder | [1][2] |

| SMILES | C1=CC(=C(C=C1C=O)F)O | [3] |

| InChI Key | QSBHJTCAPWOIIE-UHFFFAOYSA-N | [3] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The presence of the fluorine atom introduces characteristic couplings, particularly in NMR spectroscopy.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR | δ ~9.86 (s, 1H, CHO), δ 7.62-7.67 (m, 2H, aromatic), δ ~7.16 (m, 1H, aromatic), δ ~6.04 (s, 1H, OH) (in CDCl₃) | [5] |

| ¹³C NMR | Data shows characteristic C-F coupling constants (e.g., ³JCF ≈ 1.6 Hz for C5-F3) | [6] |

| Mass Spec (GC-MS) | m/z Top Peak: 139, m/z 2nd Highest: 140, m/z 3rd Highest: 111 | [3] |

| FTIR | Available data confirms the presence of O-H, C=O, and C-F functional groups. | [3] |

Expert Insight: The ¹H NMR spectrum is particularly informative. The downfield shift of the aldehyde proton (~9.86 ppm) is characteristic. The hydroxyl proton is typically broad and exchangeable with D₂O. The aromatic region shows complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling. In ¹³C NMR, the carbon atoms near the fluorine will appear as doublets due to C-F coupling, providing crucial structural confirmation.

Part 2: Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 3-Fluoro-4-hydroxybenzaldehyde involves the demethylation of its readily available methoxy precursor, 3-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the high efficiency and selectivity of ether cleavage reactions on electron-rich aromatic rings.

Synthesis Workflow: Demethylation Pathway

The general workflow involves the use of a strong Lewis acid or a protic acid to selectively cleave the aryl-O-methyl bond, which is more labile than the C-F or C-CHO bonds under these conditions.

Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.

Detailed Experimental Protocol (Demethylation with HBr)

This protocol is adapted from established literature procedures and represents a robust method for obtaining the target compound.[5]

Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by the ¹H NMR and melting point of the final product, which should align with reference values.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon), add 48% aqueous hydrobromic acid (HBr) (e.g., 30 mL).

-

Causality Explanation: HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion (SN2 mechanism), thus cleaving the O-CH₃ bond. The high temperature is required to overcome the activation energy of this cleavage.

-

-

Heating: Heat the reaction mixture to 140 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

-

Quenching and Extraction: After cooling to room temperature, dilute the mixture with water (150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

-

Causality Explanation: Dilution with water quenches the reaction and dissolves inorganic salts. Dichloromethane is used to extract the organic product from the aqueous phase.

-

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product, a brown solid, can be used directly or further purified by silica gel column chromatography if necessary to yield the pure 3-Fluoro-4-hydroxybenzaldehyde (typical yield >95%).[5]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Fluoro-4-hydroxybenzaldehyde stems from the distinct reactivity of its three key components: the aldehyde group, the phenolic hydroxyl group, and the fluorinated aromatic ring.

Caption: Key reactive sites on the 3-Fluoro-4-hydroxybenzaldehyde molecule.

Reactions at the Aldehyde Group

The aldehyde is a potent electrophile, readily undergoing nucleophilic addition. This is the basis for its most common applications in multistep synthesis.

-

Schiff Base (Imine) Formation: Reacts with primary amines under mildly acidic conditions to form imines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands.[4][7] Hydrazone derivatives, formed via condensation with phenylhydrazine derivatives, have shown potent anti-inflammatory activity.[4]

-

Aldol and Knoevenagel Condensations: Reacts with ketones or other compounds containing active methylene groups (e.g., malonic acid derivatives) in the presence of a base. This is used to synthesize curcuminoid analogs and chalcones, many of which exhibit significant cytotoxicity against cancer cell lines.[4]

-

Wittig Reaction: Can be converted to an alkene using a phosphorus ylide. This has been exploited to synthesize derivatives of caffeic acid phenylethyl amide with cytoprotective properties.[4]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a potent phenoxide nucleophile.

-

O-Alkylation/O-Arylation: The phenoxide can react with alkyl halides or activated aryl halides (Williamson ether synthesis) to form ethers. This is a critical step for modifying solubility, metabolic stability, and receptor binding affinity in drug candidates.

-

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.

Reactions on the Aromatic Ring

The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS).

-

Substituent Effects: The hydroxyl group is a strongly activating, ortho/para-directing group due to the resonance donation of its lone pairs. The fluorine atom is deactivating via a strong inductive effect (-I) but is also ortho/para-directing due to a resonance effect (+R). The aldehyde group is a meta-directing, deactivating group.

-

Regioselectivity: The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3 position is already occupied by fluorine. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Part 4: Applications in Research and Development

3-Fluoro-4-hydroxybenzaldehyde is not an end-product but a high-value intermediate, particularly in the field of drug discovery.

-

Oncology: It is a key building block for curcuminoid analogs that have demonstrated significant inhibitory concentrations (IC₅₀) against human ovarian cancer cell lines, such as A2780.[4]

-

Anti-Inflammatory Agents: Used to synthesize hydrazone derivatives that are potent inhibitors of macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine, indicating potential applications in treating sepsis and other inflammatory diseases.[4]

-

Neuroprotective Agents: Serves as a precursor for diarylheptanoid derivatives designed as dual inhibitors of histone deacetylase (HDAC) and β-amyloid aggregation, targeting neurodegenerative diseases like Alzheimer's.

-

Materials Science: The parent compound, 4-hydroxybenzaldehyde, is used in the synthesis of polymers and liquid crystals.[8] The fluorinated analog offers a route to materials with modified thermal stability, dielectric properties, and hydrophobicity.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of 3-Fluoro-4-hydroxybenzaldehyde is essential.

-

GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][3][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10] If dust is generated, use respiratory protection (e.g., N95 respirator).[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to keep the material under an inert gas like nitrogen and protect it from light.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a strategically important molecular scaffold whose value is derived from the interplay of its functional groups. The aldehyde provides a reliable handle for carbon-carbon and carbon-nitrogen bond formation, the hydroxyl group allows for facile derivatization to modulate properties, and the fluorine atom imparts unique electronic characteristics that can enhance biological activity and metabolic stability. For the medicinal chemist and materials scientist, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design of novel and effective molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587250, 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. Retrieved from [Link]

- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Ranjbar-Karimi, R., et al. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, RSC Publishing. Retrieved from [Link]

-

Trabocchi, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Molbase. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

Slanina, Z., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Retrieved from [Link]

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-4-formylphenol

Introduction

2-Fluoro-4-formylphenol, more systematically known as 2-Fluoro-4-hydroxybenzaldehyde, is a substituted aromatic aldehyde that serves as a critical building block in modern chemical synthesis. For researchers in medicinal chemistry and drug development, its trifunctional nature—possessing a phenolic hydroxyl group, an electrophilic aldehyde, and a strategically placed fluorine atom—offers a versatile scaffold for constructing complex molecules. It is particularly noted as a key intermediate in the synthesis of potent therapeutic agents, such as Janus kinase (JAK2) inhibitors.[1][2]

This guide provides an in-depth exploration of the core physical and spectroscopic characteristics of 2-Fluoro-4-hydroxybenzaldehyde. As Senior Application Scientists, our goal is not merely to present data but to contextualize it, offering insights into the causality behind experimental observations and providing robust, self-validating protocols. This document is structured to deliver field-proven insights for scientists leveraging this valuable reagent in their research endeavors.

A crucial point of clarification is nomenclature. While sometimes referred to as 3-Fluoro-4-formylphenol, the compound addressed in this guide is unambiguously identified by CAS Number 348-27-6 .[3]

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its physical properties and reactivity. The fluorine atom at the ortho position to the aldehyde and meta to the hydroxyl group significantly influences the electronic properties and conformation of the molecule.

Below is a summary of the key identifiers for 2-Fluoro-4-hydroxybenzaldehyde.

| Identifier | Value |

| IUPAC Name | 2-fluoro-4-hydroxybenzaldehyde |

| Synonyms | 2-Fluoro-4-formylphenol, 3-Fluoro-4-formylphenol[1][3] |

| CAS Number | 348-27-6 |

| Molecular Formula | C₇H₅FO₂[3] |

| Molecular Weight | 140.11 g/mol [3][4] |

| InChI Key | ONRPXRPUBXXCCM-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC(=C(C=C1O)F)C=O |

Logical Structure Diagram

The following diagram illustrates the basic atomic connectivity and functional group arrangement of the molecule.

Caption: Atomic connectivity of 2-Fluoro-4-hydroxybenzaldehyde.

Section 2: Core Physical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For 2-Fluoro-4-hydroxybenzaldehyde, hydrogen bonding (via the hydroxyl group) and dipole-dipole interactions are dominant.

| Property | Observation | Source(s) |

| Appearance | White to off-white, light tan, or cream/pink crystalline powder. | [4][5][6] |

| Melting Point | 168-170 °C (Note: A range of 165-175°C is reported) | [1][6] |

| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [1][6] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Solubility | Expected to be poorly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from[7] |

Expert Insights: The Melting Point Discrepancy

It is critical for researchers to note the variability in the reported melting point, with values commonly cited in the 168-170 °C range.[1][6] A pure, crystalline organic compound should exhibit a sharp melting point with a narrow range (typically < 2 °C). A broadened melting range is a classic indicator of impurities, which disrupt the crystal lattice and depress the melting point. The observed range in supplier data could stem from lot-to-lot purity variations (e.g., 97% vs. min. 98%).[5] When using this reagent for sensitive applications, such as in pharmaceutical synthesis, it is best practice to determine the melting point of the specific batch being used as a preliminary purity check.

Furthermore, the boiling point and density values are currently based on computational predictions.[1][6] While these predictions are generally reliable for initial experimental design, they should not be considered a substitute for empirically determined values.

Protocol: Melting Point Determination

This protocol describes the standard capillary method for obtaining an accurate melting point range.

-

Sample Preparation: Place a small amount of the dry 2-Fluoro-4-hydroxybenzaldehyde powder on a clean, dry watch glass. Crush the powder into a fine consistency using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) of the sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get a coarse estimate of the melting temperature. Let the apparatus cool to at least 20 °C below this estimate.

-

Accurate Determination: Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the estimated melting point.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. The combination of IR, NMR, and Mass Spectrometry allows for complete structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions corresponding to the hydroxyl, aldehyde, and fluoro-aromatic moieties.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3100 | Phenolic O-H | Stretch | Strong, Broad |

| ~3050 | Aromatic C-H | Stretch | Medium, Sharp |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi Doublet) | Two weak to medium bands |

| 1700 - 1680 | Aldehyde C=O | Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Strong, Multiple Bands |

| 1250 - 1180 | Aryl C-F | Stretch | Strong, Sharp |

| 1200 - 1100 | Phenolic C-O | Stretch | Strong |

Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.

-

Sample Preparation: Weigh approximately 1-2 mg of 2-Fluoro-4-hydroxybenzaldehyde and 150-200 mg of dry, spectroscopy-grade KBr powder.

-

Grinding: Add both components to a clean agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire a background spectrum of the empty sample chamber. Then, run the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. While specific experimental data is not widely published, the expected ¹H and ¹³C spectra can be reliably predicted based on fundamental principles and data from analogous compounds.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

-

~10.5-11.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic phenolic hydroxyl proton (-OH).

-

~9.8 ppm (singlet, 1H): The aldehyde proton (-CHO) is highly deshielded and appears as a sharp singlet.

-

~7.6 ppm (doublet of doublets, 1H): The proton at C5, which is ortho to the aldehyde and meta to the hydroxyl group. It will be split by the adjacent proton at C6 (J ≈ 8-9 Hz) and through a longer-range coupling by the fluorine atom (J ≈ 5-6 Hz).

-

~6.9-7.1 ppm (multiplet, 2H): This region contains the signals for the protons at C3 and C6. The proton at C3 is ortho to the fluorine and will show a large coupling to it (J ≈ 10-12 Hz) and a smaller coupling to the proton at C5. The proton at C6 is meta to the fluorine and will have smaller couplings.

Predicted ¹³C NMR Spectral Features (in DMSO-d₆):

-

~190 ppm (doublet): The aldehyde carbonyl carbon, showing a small coupling to the fluorine atom.

-

~160-165 ppm (large doublet): The carbon C2, directly attached to the fluorine atom. This signal will be split into a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz).

-

~155-160 ppm (singlet): The carbon C4, attached to the hydroxyl group.

-

~110-135 ppm: This region will contain the remaining four aromatic carbon signals, two of which will exhibit smaller C-F couplings.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Fluoro-4-hydroxybenzaldehyde directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

-

Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺•): In an electron ionization (EI) experiment, the compound will show a strong molecular ion peak at m/z = 140.

-

Key Fragments: A characteristic fragmentation pathway for benzaldehydes is the loss of the aldehyde proton followed by the loss of carbon monoxide.

-

[M-H]⁺: A peak at m/z = 139.

-

[M-CHO]⁺: Loss of the formyl group (•CHO) would lead to a fragment at m/z = 111.

-

Workflow: GC-MS Analysis

The following diagram outlines the typical workflow for analyzing a solid organic compound using Gas Chromatography-Mass Spectrometry.

Caption: Standard workflow for GC-MS analysis of an organic solid.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. 2-Fluoro-4-hydroxybenzaldehyde is classified as an irritant.

| GHS Classification | Hazard Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from aggregated GHS information)

Workflow: Safe Handling and Storage

This workflow ensures researcher safety and maintains the integrity of the compound from receipt to disposal.

Caption: Recommended workflow for safe handling and storage.

Recommended Storage: The compound should be stored in a refrigerator (2-8°C) in a tightly sealed container.[4][6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidation of the aldehyde and phenol functional groups.[6]

Conclusion

2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) is a solid crystalline compound whose physical properties are defined by its aromatic structure and key functional groups. Its melting point is consistently reported in the 168-170 °C range, serving as a useful indicator of purity. While empirical data for some properties like solubility and NMR are not widely published, a strong predictive understanding based on its structure and related compounds allows for its effective use in research. The spectroscopic fingerprints (IR, NMR, MS) are distinctive and allow for straightforward confirmation of its identity and purity. Proper adherence to safety and storage protocols will ensure both the integrity of the material and the safety of the researcher, enabling its successful application as a versatile intermediate in pharmaceutical and chemical synthesis.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

Solubility of Things. 4-Hydroxybenzaldehyde. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. [Link]

-

PubChem. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. [Link]

-

Chemcasts. 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) Properties. [Link]

Sources

- 1. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. 2-Fluoro-4-hydroxybenzaldehyde CAS#: 348-27-6 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Fluoro-4-hydroxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, detailed spectroscopic characterization, and its significant applications in the development of novel therapeutic agents. The information presented herein is a synthesis of established protocols and spectral data, designed to empower researchers in their experimental endeavors.

Introduction: The Significance of a Fluorinated Phenolic Aldehyde

3-Fluoro-4-hydroxybenzaldehyde, with the CAS number 405-05-0, is a disubstituted aromatic aldehyde featuring a fluorine atom and a hydroxyl group on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, a strategy widely employed in modern drug design. The adjacent hydroxyl and aldehyde functionalities offer versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore the fundamental chemistry and utility of this important reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 3-Fluoro-4-hydroxybenzaldehyde is paramount for its effective use in research and development.

Physical Properties

The key physical properties of 3-Fluoro-4-hydroxybenzaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 405-05-0 | [1] |

| Molecular Formula | C₇H₅FO₂ | [2] |

| Molecular Weight | 140.11 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder or crystal | |

| Melting Point | 121-125 °C | [2] |

| Solubility | Soluble in organic solvents such as chloroform and methylene chloride. | [2] |

Spectroscopic Characterization

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of 3-Fluoro-4-hydroxybenzaldehyde in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.86 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.67 - 7.62 | Multiplet | 2H | Aromatic protons |

| 7.16 | Multiplet | 1H | Aromatic proton |

| 6.04 | Singlet (exchangeable with D₂O) | 1H | Hydroxyl proton (-OH) |

Note: The multiplet patterns of the aromatic protons arise from proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on established chemical shift data for substituted benzaldehydes, the following are the expected assignments for the carbon signals of 3-Fluoro-4-hydroxybenzaldehyde.

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehydic carbon (C=O) |

| ~152 (d, J ≈ 245 Hz) | C-F |

| ~148 (d, J ≈ 12 Hz) | C-OH |

| ~129 | Aromatic CH |

| ~126 | Aromatic C-CHO |

| ~120 (d, J ≈ 6 Hz) | Aromatic CH |

| ~118 (d, J ≈ 19 Hz) | Aromatic CH |

Note: The signals for the fluorine-bearing carbon and its neighbors appear as doublets due to carbon-fluorine coupling. The exact chemical shifts and coupling constants can be confirmed through experimental analysis and computational predictions.[4]

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for 3-Fluoro-4-hydroxybenzaldehyde are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200-3400 (broad) | O-H stretch (hydroxyl group) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2700-2800 | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~1680-1700 | C=O stretch (aldehyde) |

| ~1500-1600 | Aromatic C=C stretch |

| ~1200-1300 | C-O stretch (phenol) |

| ~1000-1100 | C-F stretch |

Electron ionization mass spectrometry (EI-MS) of 3-Fluoro-4-hydroxybenzaldehyde would be expected to show a molecular ion peak ([M]⁺) at m/z = 140. The fragmentation pattern is characteristic of benzaldehydes, with key fragments arising from the loss of a hydrogen atom ([M-H]⁺ at m/z = 139) and the formyl radical ([M-CHO]⁺ at m/z = 111).[1][5]

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde

Two primary synthetic routes to 3-Fluoro-4-hydroxybenzaldehyde are prevalent in the literature. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Demethylation of 3-Fluoro-4-methoxybenzaldehyde

This is a common and high-yielding method that involves the cleavage of the methyl ether of the precursor, 3-Fluoro-4-methoxybenzaldehyde. Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are typically employed.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzaldehyde (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., argon), add 48% hydrobromic acid.

-

Reaction Conditions: Heat the reaction mixture to 140 °C and stir for 3 hours.

-

Work-up: Cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by silica gel column chromatography to yield pure 3-Fluoro-4-hydroxybenzaldehyde.

Caption: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde via demethylation.

Comparison of Synthesis Methods

| Feature | Method 1 (Demethylation) | Method 2 (Formylation - not detailed) |

| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | o-Fluorophenol |

| Reagents | BBr₃ or HBr | Chloroform, NaOH |

| Yield | Generally high (e.g., 97% with HBr)[3] | Can be variable |

| Advantages | High yield, relatively clean reaction. | Readily available starting material. |

| Disadvantages | Requires the synthesis or purchase of the methoxy precursor. Use of corrosive and hazardous reagents. | Potential for side reactions and lower yields. |

Applications in Drug Discovery and Medicinal Chemistry

3-Fluoro-4-hydroxybenzaldehyde serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as anticancer and anti-inflammatory agents.

Synthesis of Curcuminoid Analogs and NF-κB Inhibition

Curcumin, a natural product, is known for its anti-inflammatory properties, largely attributed to its ability to inhibit the NF-κB signaling pathway. However, curcumin suffers from poor bioavailability. Synthetic analogs derived from 3-Fluoro-4-hydroxybenzaldehyde have been developed to overcome this limitation and have demonstrated potent anticancer activity.[6]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Curcumin and its analogs can inhibit this pathway at multiple levels. A key mechanism involves the inhibition of the IκB kinase (IKK) complex. IKK phosphorylation of the inhibitory protein IκBα leads to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates pro-inflammatory and anti-apoptotic genes. Curcuminoid analogs can block the catalytic activity of IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][8]

Caption: Simplified NF-κB signaling pathway and inhibition by curcuminoid analogs.

Synthesis of Chalcones and Hydrazones with Anticancer and Anti-inflammatory Activity

Chalcones, characterized by an α,β-unsaturated ketone core, are another class of compounds readily synthesized from 3-Fluoro-4-hydroxybenzaldehyde. These derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[9][10] The anticancer mechanism of chalcones often involves the induction of apoptosis (programmed cell death) in cancer cells.[9]

Hydrazone derivatives, formed by the condensation of 3-Fluoro-4-hydroxybenzaldehyde with hydrazines, have also been investigated for their therapeutic potential. Notably, they have shown potent inhibitory activity against macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[6]

Safety and Handling

3-Fluoro-4-hydroxybenzaldehyde is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a strategically important building block in the synthesis of novel compounds with significant therapeutic potential. Its unique combination of functional groups allows for diverse chemical modifications, leading to the development of potent anticancer and anti-inflammatory agents. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide are intended to facilitate its use in the research community, ultimately contributing to the advancement of drug discovery and development.

References

- Claramunt, R. M., et al. (n.d.).

- An, F., et al. (2014). Synthesis and Identification of New 4-Arylidene Curcumin Analogs as Potential Anticancer Agents Targeting Nuclear Factor-κB Signaling Pathway. Journal of Medicinal Chemistry, 57(8), 1993-1997.

- The 3 Curcuminoid Analogs Comprising the Curcumin Extract Comparably Inhibit Nuclear Factor kappa-light-chain-enhancer. (2019). Cloudinary.

- Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. (n.d.). PMC.

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PMC.

- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PubMed.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).

- MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties.

- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC.

- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Indonesian Journal of Science & Technology. (2019).

- Interpret

- YouTube. (2025). How To Read FTIR Spectroscopy? - Chemistry For Everyone.

- Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC.

- Chemistry LibreTexts. (2023).

- YouTube. (2018).

- Benchchem. (n.d.). An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.

- Benchchem. (n.d.).

- FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.).

Sources

- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-hydroxybenzaldehyde

This guide offers a comprehensive technical overview of 3-Fluoro-4-hydroxybenzaldehyde, a key fluorinated building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and applications, providing expert insights into its chemical behavior and utility.

Strategic Importance of Fluorination: The Case of 3-Fluoro-4-hydroxybenzaldehyde

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Fluoro-4-hydroxybenzaldehyde (3,4-FHBA) exemplifies the utility of this strategy. As a derivative of 4-hydroxybenzaldehyde, a naturally occurring compound, 3,4-FHBA offers a scaffold with inherent biological relevance, enhanced by the advantageous properties of the fluorine substituent. This strategic fluorination at the 3-position modifies the electronic environment of the aromatic ring and the adjacent hydroxyl and aldehyde groups, fine-tuning its reactivity and potential biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-4-hydroxybenzaldehyde is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 3, 4, and 1, respectively. This arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | |

| Molecular Weight | 140.11 g/mol | |

| Melting Point | 121-127 °C | , |

| Appearance | White to cream or pale brown crystalline powder | |

| InChI Key | QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| SMILES | O=Cc1ccc(O)c(F)c1 |

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde: A Practical Approach

The synthesis of 3-Fluoro-4-hydroxybenzaldehyde can be achieved through several routes. A common and effective laboratory-scale method involves the demethylation of the readily available precursor, 3-fluoro-4-methoxybenzaldehyde.

Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzaldehyde

This protocol describes the synthesis of 3-Fluoro-4-hydroxybenzaldehyde via the cleavage of the methyl ether of 3-fluoro-4-methoxybenzaldehyde using hydrobromic acid.[1]

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol) and 48% HBr (e.g., 30 mL).

-

Heat the mixture to 140 °C under an inert atmosphere (Argon or Nitrogen) and stir for 3 hours.

-

Cool the reaction mixture to room temperature and dilute with water (150 mL).

-

Extract the aqueous mixture with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent in vacuo to yield the crude product.

-

The crude product can be purified by silica gel column chromatography to obtain pure 3-Fluoro-4-hydroxybenzaldehyde.

Causality Behind Experimental Choices:

-

Hydrobromic acid is a strong acid capable of cleaving the aryl methyl ether. The high temperature is necessary to overcome the activation energy of this reaction.

-

An inert atmosphere is used to prevent potential oxidation of the aldehyde and other side reactions at high temperatures.

-

Extraction with dichloromethane separates the organic product from the aqueous reaction mixture.

-

Washing with brine helps to remove any remaining water from the organic layer.

-

Drying with anhydrous sodium sulfate removes residual water before solvent evaporation.

-

Silica gel chromatography is a standard purification technique for organic compounds.

Caption: Analytical workflow for 3-Fluoro-4-hydroxybenzaldehyde.

Applications in Drug Discovery and Materials Science

3-Fluoro-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.

Synthesis of Bioactive Compounds

-

Curcuminoid Analogs: This aldehyde is used in aldol condensation reactions with ketones to synthesize curcuminoid analogs. [2]Some of these derivatives have shown potent cytotoxicity against human ovarian cancer cell lines. [2]The fluorine atom can enhance the metabolic stability and cell permeability of these compounds.

-

Hydrazone Derivatives: Condensation of 3-Fluoro-4-hydroxybenzaldehyde with phenylhydrazine derivatives yields hydrazones. [2]These compounds have been investigated for their anti-inflammatory activity, with some showing potent inhibition of macrophage migration inhibitory factor. [2]

-

Caffeic Acid Amide Derivatives: It can be utilized in the Wittig reaction to synthesize derivatives of caffeic acid phenylethyl amide, which have been explored for their cytoprotective activities against peroxides. [2] The presence of the fluorine atom in these derivatives is often key to their enhanced biological activity and improved pharmacokinetic profiles.

Safety and Handling

3-Fluoro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [3] Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]It is recommended to store under an inert gas. * Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a stabilizing fluorine atom provides a versatile platform for creating diverse molecular architectures with enhanced biological properties. A thorough understanding of its synthesis, analytical profile, and reactivity is essential for its effective utilization in research and development. This guide provides a solid foundation of technical information to aid scientists in harnessing the full potential of this valuable fluorinated intermediate.

References

-

PrepChem. Synthesis of 3-fluoro-4-hydroxybenzaldehyde. [Link]

-

UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

-

ResearchGate. Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. [Link]

-

PubChem. 3-Fluoro-4-hydroxybenzaldehyde. [Link]

Sources

Spectroscopic data for 3-Fluoro-4-hydroxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-4-hydroxybenzaldehyde (CAS No: 405-05-0), a key fluorinated building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, the objective here is not merely to present data, but to offer an interpretive framework grounded in first principles, enabling researchers to unambiguously identify and assess the purity of this versatile intermediate. The compound, also known as 2-Fluoro-4-formylphenol, is instrumental in the synthesis of novel bioactive molecules, including curcuminoid analogues and hydrazone derivatives, which have shown potential anti-cancer and anti-inflammatory activities.[1] A thorough understanding of its spectroscopic signature is paramount for quality control and mechanistic studies.

3-Fluoro-4-hydroxybenzaldehyde is a beige solid at room temperature.[1][2] Its structure incorporates three key functional groups on a benzene ring: a hydroxyl group, a fluorine atom, and an aldehyde group. This unique substitution pattern dictates its chemical reactivity and is the origin of its characteristic spectroscopic features.

| Property | Value | Source |

| Chemical Formula | C₇H₅FO₂ | [1][3] |

| Molecular Weight | 140.11 g/mol | [1][3][4] |

| Melting Point | 121-124 °C | [1][2] |

| Appearance | Beige Powder/Solid | [1][2] |

| IUPAC Name | 3-fluoro-4-hydroxybenzaldehyde | [3] |

| Synonyms | 2-Fluoro-4-formylphenol | [1][2][3] |

graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C_CHO [label="C", pos="2.08,1.2!"]; O_CHO [label="O", pos="3.12,0.8!"]; H_CHO [label="H", pos="2.08,2.0!"]; O_OH [label="O", pos="0,-2.1!"]; H_OH [label="H", pos="0.7,-2.5!"]; F [label="F", pos="-2.08,-1.2!"]; H2 [label="H", pos="-1.8,1.0!"]; H5 [label="H", pos="1.8,-1.0!"]; H6 [label="H", pos="1.8,1.0!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C4 -- O_OH; O_OH -- H_OH; C3 -- F; C2 -- H2; C5 -- H5; C6 -- H6;

// Benzene ring double bonds node[shape=none, label=""] p1; node[shape=none, label=""] p2; node[shape=none, label=""] p3;

edge [style=double]; C1--C6; C2--C3; C4--C5; }

Caption: Molecular structure of 3-Fluoro-4-hydroxybenzaldehyde.

Synthesis and Purification Overview

For spectroscopic validation, understanding the synthetic route is crucial as it informs potential impurities. A common laboratory-scale synthesis involves the demethylation of its precursor, 3-Fluoro-4-methoxybenzaldehyde.[5] This is often achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent or by refluxing with hydrobromic acid (HBr).[5] The crude product is then typically purified via silica gel column chromatography to yield the final high-purity compound.[5]

Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups. For 3-Fluoro-4-hydroxybenzaldehyde, the key diagnostic peaks arise from the O-H, C=O, C-F, and aromatic C=C bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[3]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000–650 cm⁻¹.[6]

-

Data Processing: Perform an ATR correction if necessary and baseline correction to obtain the final spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 3400 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding in the solid state. |

| ~1680 - 1660 | C=O stretch (aldehyde) | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| ~1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected, characteristic of the benzene ring. |

| ~1280 - 1240 | C-O stretch (phenolic) | Strong | Strong absorption typical for aryl-OH bonds. |

| ~1200 - 1100 | C-F stretch | Strong | The C(sp²)-F bond vibration is a strong and reliable indicator in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shift scale to 0 ppm.[7]

-

Spectrometer Setup: Insert the tube into the NMR spectrometer (e.g., 300 or 400 MHz).[6] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum.[7] Calibrate the chemical shift axis using the TMS signal.[7] For ¹H NMR, integrate the signals to determine proton ratios.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly informative due to the distinct electronic environments of the four protons. The electron-withdrawing nature of the aldehyde and fluorine substituents deshields nearby protons (moves them downfield), while the electron-donating hydroxyl group provides a shielding effect.[7]

Caption: ¹H NMR assignments for 3-Fluoro-4-hydroxybenzaldehyde.

¹H NMR Data and Interpretation (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CHO | ~9.86 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically shows no coupling to other protons.[5] |

| H-6 | ~7.67 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5 Hz (ortho), J(H6-F) ≈ 2.0 Hz (meta) | Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is coupled to both H-5 (ortho) and the fluorine atom (meta). |

| H-2 | ~7.62 | Doublet of doublets (dd) | J(H2-F) ≈ 11.5 Hz (ortho), J(H2-H6) ≈ 2.0 Hz (meta) | Ortho to the fluorine atom, resulting in a large ortho H-F coupling constant. Also shows smaller meta coupling to H-6. |

| H-5 | ~7.16 | Multiplet (m) or Triplet (t) | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-F) ≈ 8.5 Hz (meta) | Ortho to the electron-donating hydroxyl group, causing an upfield shift. It is coupled to H-6 (ortho) and the fluorine atom (meta). The similar coupling constants can make the signal appear as a triplet.[5] |

| -OH | ~6.04 | Singlet (s), broad | Exchangeable with D₂O | The chemical shift of the phenolic proton is concentration and solvent-dependent. It appears as a broad singlet and will disappear upon shaking the sample with a drop of D₂O.[5] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents and their electronic effects. A key feature is the presence of carbon-fluorine (C-F) coupling, which can split the signals of carbons close to the fluorine atom.

¹³C NMR Data and Interpretation (Predicted):

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O | ~190 | Doublet (d) | The aldehyde carbon is the most deshielded. It will exhibit a small coupling (⁴JCF) to the fluorine atom. |

| C-F | ~158 | Doublet (d) | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant (¹JCF > 240 Hz). |

| C-OH | ~152 | Doublet (d) | This quaternary carbon is deshielded by the attached oxygen. It will show a two-bond C-F coupling (²JCF). |

| C-CHO | ~130 | Singlet (s) or small Doublet (d) | The ipso-carbon attached to the aldehyde group. May show a small three-bond C-F coupling (³JCF). |

| C-2 | ~128 | Doublet (d) | This aromatic methine carbon is adjacent to the fluorine and will show a two-bond C-F coupling (²JCF). |

| C-6 | ~125 | Doublet (d) | This methine carbon will show a three-bond C-F coupling (³JCF). |

| C-5 | ~118 | Singlet (s) | This methine carbon is furthest from the fluorine and may not show resolved C-F coupling. |

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns. For 3-Fluoro-4-hydroxybenzaldehyde, the exact mass provides confirmation of the elemental composition.

Experimental Protocol (GC-MS or ESI-MS):

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the source.

-

Ionization: In GC-MS, Electron Ionization (EI) is typically used. In ESI-MS, a soft ionization occurs, often forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation:

| m/z Value | Ion | Rationale |

| 140 | [M]⁺• | Molecular Ion: The parent ion corresponding to the exact molecular weight of the compound (C₇H₅FO₂).[3] This peak will be the highest mass in an EI spectrum. |

| 139 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde or hydroxyl group. This is a very common and often intense fragment in EI-MS.[3] |

| 111 | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a characteristic fragmentation pathway for benzaldehydes. |

Safety and Handling

3-Fluoro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Precautionary Measures:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

-

Use only in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Store in a cool, well-ventilated place with the container tightly closed.[2]

Conclusion

The spectroscopic profile of 3-Fluoro-4-hydroxybenzaldehyde is distinct and well-defined by the interplay of its hydroxyl, fluoro, and aldehyde functional groups. IR spectroscopy provides rapid confirmation of these key groups. Mass spectrometry confirms the molecular weight and elemental formula. Most powerfully, ¹H and ¹³C NMR spectroscopy, through a detailed analysis of chemical shifts and coupling constants (especially H-F and C-F couplings), allows for the unequivocal assignment of every atom in the molecular structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 . PubChem, National Center for Biotechnology Information. [Link]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses . (2020). National Institutes of Health (NIH). [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

Biological activity of fluorinated benzaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzaldehyde Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and evaluation of fluorinated benzaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it delves into the nuanced impact of fluorination on this privileged scaffold, offering both foundational knowledge and practical, field-proven experimental insights.

The Strategic Imperative of Fluorine in Benzaldehyde Scaffolds

The benzaldehyde framework is a cornerstone in medicinal chemistry, a versatile building block for a multitude of biologically active compounds. However, the strategic incorporation of fluorine atoms onto this scaffold unlocks a new dimension of pharmacological potential. Fluorine, being the most electronegative element and having a van der Waals radius similar to oxygen, imparts unique properties that can profoundly enhance a molecule's druglike characteristics.[1][2]

The introduction of fluorine can judiciously influence:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, prolonging the compound's half-life.[2][3]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[1][4]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross the blood-brain barrier.[3][5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and affecting its solubility and target engagement.[3]

These modifications have led to the development of fluorinated benzaldehyde derivatives with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective agents.

Spectrum of Biological Activities and Mechanistic Insights

Fluorinated benzaldehyde derivatives have demonstrated efficacy in multiple therapeutic areas. Their activity is often rooted in the unique electronic and steric properties conferred by the fluorine substituents.

Anticancer Activity

A significant area of investigation is the potent anticancer activity of these compounds. Research has shown that fluorinated and other substituted benzaldehyde derivatives can induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation across various cell lines.[6][7]

Mechanism of Action: Many benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the disruption of the mitochondrial membrane potential.[7] For instance, compounds with chloro and fluoro substitutions have demonstrated significant activity against lung (A-549) and cervical (HeLa) cancer cell lines.[8] The trifluoromethyl group, in particular, has been associated with outstanding cytotoxic activity.[8]

Table 1: Selected Anticancer Activities of Benzaldehyde Derivatives

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Key Findings & Reference |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | 1 - 10 | Induced G2/M phase arrest and apoptosis.[7] |

| Benzofuran-Triazole Benzaldehydes | A-549 (Lung) | Varies (nM range) | 2-(Trifluoromethyl)benzyl substituted derivative showed outstanding activity.[8] |

| Benzofuran-Triazole Benzaldehydes | HeLa (Cervical) | Varies (nM range) | Morphological deformation proved potent inhibition of cell growth.[8] |

| Salicylaldehyde Benzoylhydrazones | HL-60 (Leukemia) | Low µM to nM | Dimethoxy analogs showed exceptional antileukemic selectivity.[9] |

Antimicrobial Activity

Benzaldehyde and its derivatives are recognized for their antimicrobial properties, acting as effective antifungal and antibacterial agents.[10][11] Fluorination can further enhance this activity. The mechanism often involves the disruption of the cellular antioxidant systems in fungi, targeting components like superoxide dismutases and glutathione reductase.[10][12] This disruption of redox homeostasis leads to potent fungal growth inhibition.

These compounds have shown activity against pathogenic fungi such as Aspergillus fumigatus, A. flavus, and Penicillium expansum.[10][12] Furthermore, Schiff base compounds derived from fluorobenzaldehydes have demonstrated notable antibacterial properties.[13]

Neuroprotective and Anti-Alzheimer's Activity

Emerging research highlights the potential of benzaldehyde derivatives in treating neurodegenerative diseases like Alzheimer's.[14][15] The primary mechanisms involve the inhibition of key enzymes and the modulation of neuroinflammatory pathways.

-

Cholinesterase Inhibition: Many derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[16][17][18] Maintaining acetylcholine levels is a key therapeutic strategy for Alzheimer's disease.

-

Anti-Neuroinflammatory Effects: Certain benzaldehydes can reduce the secretion of inflammatory mediators (e.g., TNF-α, IL-6) in microglia.[14][15]

-

Neuroprotection: Some derivatives protect neuronal cells from β-amyloid-induced damage by inhibiting mitochondrial oxidative stress and blocking apoptosis through the modulation of Tau protein and caspase-related signaling pathways.[14][15]

Enzyme Inhibition

Beyond cholinesterases, fluorinated benzaldehydes are potent inhibitors of other critical enzymes.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Specific benzyloxybenzaldehyde derivatives are selective inhibitors of ALDH1A3, an enzyme isoform implicated in cancer stem cell survival.[19][20] This presents a targeted approach for cancer therapy.

-

Aldose Reductase (AR) Inhibition: AR is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Benzaldehyde derivatives have been identified as effective AR inhibitors.[21]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzaldehyde derivatives is highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents on the aromatic ring.

-

Positional Isomerism: For tyrosinase inhibition, the activity of fluoro-substituted analogues followed the trend: para > ortho > meta.[22] This highlights the critical role of substituent placement in dictating the interaction with the enzyme's active site.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like fluorine or chlorine can increase the lipophilicity of the molecule, which may lead to higher adsorption to enzymes and enhanced activity.[22]

-

Steric Hindrance: Bulky groups at the ortho position can result in significantly reduced activity due to steric clashes within the target's binding pocket.[22]

The logical relationship between compound design and evaluation is critical for establishing robust SAR.

Caption: Logical workflow for establishing structure-activity relationships (SAR).

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is a foundational screen for anticancer drug discovery.[24][25]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated benzaldehyde derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: a. Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count.[26] b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. b. Set up experimental wells in triplicate:

- Test Wells: Add 100 µL of the various compound dilutions.

- Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used.

- Untreated Control: Add 100 µL of complete medium only.

- Blank Control: Add 200 µL of medium to empty wells (no cells) for background subtraction. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[27]

-

MTT Addition and Incubation: a. After incubation, carefully remove the medium from each well. b. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. c. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[28]

-

Data Analysis: a. Subtract the average absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100 c. Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Enzyme Inhibition Assay (ALDH Activity)

This fluorescence-based assay measures the enzymatic activity of aldehyde dehydrogenase (ALDH) by monitoring the production of NADH, which is directly proportional to the enzyme's activity rate.[20]

Objective: To determine the IC50 of a fluorinated benzaldehyde derivative against a specific ALDH isoform (e.g., ALDH1A3).

Materials:

-

Recombinant human ALDH1A3 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

NAD⁺ solution (in assay buffer)

-

Aldehyde substrate (e.g., hexanal)

-

Test compound (dissolved in DMSO)

-